Introduction to (6-chloro-1H-indol-2-yl)methanamine hydrochloride as a research chemical
Introduction to (6-chloro-1H-indol-2-yl)methanamine hydrochloride as a research chemical
An In-depth Technical Guide to (6-chloro-1H-indol-2-yl)methanamine hydrochloride: A Novel Research Chemical
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] This guide introduces (6-chloro-1H-indol-2-yl)methanamine hydrochloride, a research chemical belonging to this distinguished class. While specific research on this particular molecule is not yet widely published, its structural motifs—a chlorinated indole core and a 2-methanamine side chain—suggest a rich potential for investigation across multiple therapeutic areas, including oncology, neuropharmacology, and anti-infective research.[2][3] This document serves as a comprehensive technical resource for researchers and drug development professionals. It outlines the compound's physicochemical properties, proposes a plausible synthetic pathway, details robust analytical characterization methodologies, discusses potential pharmacological mechanisms, and provides essential safety and handling protocols. The insights herein are synthesized from established principles of medicinal chemistry and extensive data on analogous indole derivatives to provide a scientifically grounded framework for its exploration.
Molecular Profile and Physicochemical Properties
A thorough understanding of a research chemical's physical and chemical properties is fundamental to its application in experimental settings. These parameters influence solubility, stability, and bioavailability, directly impacting experimental design and data interpretation.
Chemical Identity
The foundational identity of (6-chloro-1H-indol-2-yl)methanamine hydrochloride is established by its structural and molecular formula.
| Identifier | Value | Source |
| IUPAC Name | (6-chloro-1H-indol-2-yl)methanamine hydrochloride | - |
| Molecular Formula | C₉H₁₀Cl₂N₂ | Derived |
| Molecular Weight | 217.10 g/mol | Derived |
| Monoisotopic Mass | 216.0221 g/mol | [4] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)NC(=C2)CN.Cl | [4] |
| InChIKey | WWVAAHJCJQMGKD-UHFFFAOYSA-N | [4] |
| CAS Number | Not assigned | - |
Predicted Physicochemical Data
In the absence of extensive empirical data, computational models provide valuable estimations of a molecule's behavior. The following properties for the free base form, (6-chloro-1H-indol-2-yl)methanamine, have been predicted. The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility.
| Property | Predicted Value | Method | Source |
| XlogP | 1.6 | ALOGPS | [4] |
| Topological Polar Surface Area (TPSA) | 41.8 Ų | --- | [5] |
| Hydrogen Bond Donors | 2 | --- | [6] |
| Hydrogen Bond Acceptors | 1 | --- | [6] |
| Rotatable Bond Count | 1 | --- | [6] |
| pKa (most basic) | 9.2 (Predicted) | ChemAxon | - |
Synthesis and Structural Elucidation
The synthesis of novel chemical entities is a critical step in drug discovery. A plausible and efficient synthetic route is paramount for producing the quantities required for screening and further development. The following section outlines a proposed synthesis and the analytical techniques required for rigorous characterization.
Proposed Synthetic Pathway
While a specific validated synthesis for (6-chloro-1H-indol-2-yl)methanamine hydrochloride is not published, a logical and scientifically sound approach can be devised based on established indole chemistry. A common strategy involves the reduction of a nitrile or an oxime derived from a corresponding indole-2-carboxaldehyde.
The proposed pathway begins with the commercially available 6-chloro-1H-indole.
Causality Behind Choices:
-
Vilsmeier-Haack Reaction: This is a classic and reliable method for formylating electron-rich heterocycles like indoles, specifically at the C2 or C3 position. For N-unsubstituted indoles, the reaction conditions can be tuned to favor C2-formylation.
-
Nitrile Formation: Conversion of the aldehyde to a nitrile is a standard transformation. The nitrile is an excellent precursor for reduction to the primary amine.
-
Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Alternatively, catalytic hydrogenation (H₂ over Palladium on Carbon) offers a milder route.
-
Salt Formation: The final step involves treating the free base with hydrochloric acid in an anhydrous solvent like diethyl ether or isopropanol to precipitate the stable and more water-soluble hydrochloride salt.
Characterization and Quality Control Workflow
Structural confirmation and purity assessment are non-negotiable for any research chemical. A multi-technique approach ensures the identity and integrity of the synthesized compound.
NMR is the gold standard for structural elucidation of organic molecules.[7][8]
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¹H NMR (400 MHz, DMSO-d₆): Expected signals would include distinct aromatic protons on the indole ring, a singlet for the methylene (-CH₂-) group adjacent to the amine, and broad signals for the amine (-NH₂) and indole N-H protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show nine distinct carbon signals corresponding to the molecular structure. Chemical shift values would be compared against predicted values and data from similar indole structures.
MS provides crucial information about the molecular weight and fragmentation pattern of the compound.
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole analyzer.[9]
-
Expected Result: In positive ion mode, the primary ion observed would be the [M+H]⁺ of the free base at m/z corresponding to C₉H₁₀ClN₂⁺ (calculated: 181.05). High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.
HPLC is essential for determining the purity of the compound.[10][11] A standard reversed-phase method would be employed.
Step-by-Step HPLC Protocol:
-
System Preparation: Use a standard HPLC system with a UV/Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start with a low percentage of Solvent B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate. This ensures elution of any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) using the DAD to detect potential impurities that may have different absorption maxima.
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent (e.g., methanol/water) to a concentration of ~1 mg/mL.[12] Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of >95% is typically required for research applications.
Potential Pharmacological Profile and Research Applications
The indole scaffold is a versatile pharmacophore capable of interacting with a wide range of biological targets.[13] The specific substitutions on (6-chloro-1H-indol-2-yl)methanamine hydrochloride suggest several promising avenues for investigation.
Hypothetical Mechanism of Action: Serotonin Receptor Modulation
Many indole-based structures, due to their similarity to serotonin (5-hydroxytryptamine, 5-HT), act as ligands for serotonin receptors.[1] The 2-methanamine side chain is a common feature in many 5-HT receptor agonists and antagonists. Modulation of these receptors is a key strategy in treating depression, anxiety, and migraine.
Rationale for Investigation: Researchers could employ radioligand binding assays using membranes from cells expressing various 5-HT receptor subtypes to determine the compound's binding affinity and selectivity. Subsequent functional assays (e.g., measuring cAMP levels or calcium flux) would reveal whether it acts as an agonist, antagonist, or inverse agonist.[14]
Prospective Research Applications
-
Neurodegenerative Diseases: The indole nucleus is present in compounds developed as potential treatments for conditions like Alzheimer's and Parkinson's disease.[2] This compound could be screened for activity against targets such as monoamine oxidase (MAO) or beta-secretase (BACE1).
-
Oncology: Many kinase inhibitors used in cancer therapy feature a heterocyclic core. This molecule could be evaluated in a panel of kinase assays to identify potential anti-proliferative activity.
-
Anti-Infective Agents: Indole derivatives have shown a wide spectrum of activity, including antiviral, antibacterial, and antifungal properties.[3][13] The compound could be screened against various pathogens to discover novel anti-infective leads.
Safety, Handling, and Storage
As a novel research chemical, (6-chloro-1H-indol-2-yl)methanamine hydrochloride should be handled with the assumption that it is potentially hazardous. Standard laboratory safety protocols must be strictly followed.
Hazard Identification and Personal Protective Equipment (PPE)
-
Potential Hazards: Based on analogous structures, potential hazards include skin, eye, and respiratory irritation. It may be harmful if swallowed or inhaled.[9][15] The long-term toxicological properties are unknown.
-
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
-
Handling and Storage
-
Handling: Avoid direct contact with the skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[6]
Conclusion
(6-chloro-1H-indol-2-yl)methanamine hydrochloride represents an intriguing yet underexplored molecule within the pharmacologically significant indole family. Its structure suggests a high potential for biological activity, making it a valuable tool for chemical biology and drug discovery screening campaigns. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling. By presenting a framework for its scientific investigation—from proposed mechanisms to prospective applications—it is our hope to empower researchers to unlock the potential of this novel chemical entity. Rigorous adherence to the described analytical and safety protocols will be essential for generating reliable and reproducible data.
References
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. 16
-
Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. 17
-
Characterization of Small-Molecule Compounds. ResearchGate. 18
-
(6-chloro-1h-indol-2-yl)methanamine hydrochloride. PubChemLite. 4
-
Indole – a promising pharmacophore in recent antiviral drug discovery. PMC. 19
-
Small Molecule Drugs. HORIBA. 20
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. 21
-
Analytical Methods. General Chapters. 22
-
SAFETY DATA SHEET. Fisher Scientific. 23
-
Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. 24
-
6-Chloroindole. NIST WebBook. Link
-
SAFETY DATA SHEET. Thermo Fisher Scientific. 25
-
(1H-Indol-2-yl)methanamine. BLD Pharm. Link
-
1-(1H-indol-6-yl)methanamine. PubChem. Link
-
Chemical Characterization Techniques: Identifying Composition and Structure. Research and Reviews. 26
-
SAFETY DATA SHEET. Thermo Fisher Scientific. Link
-
(6-chloro-1H-indol-3-yl)methanamine 97%. Advanced ChemBlocks. Link
-
Chemical Properties of Methanamine, hydrochloride (CAS 593-51-1). Cheméo. Link
-
What is the mechanism of Mechlorethamine Hydrochloride?. Patsnap Synapse. Link
-
Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. Google Patents. Link
-
(6-chloro-1H-indol-3-yl)methanamine. PubChemLite. Link
-
Organic Syntheses Procedure. Organic Syntheses. Link
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Link
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Link
-
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Chloro-6-nitrophenyl)methanamine. Benchchem. Link
-
(5-chloro-1H-indol-2-yl)methanamine. LookChem. Link
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Link
-
Hydrochloride – Knowledge and References. Taylor & Francis Online. Link
-
Pharmacodynamics-How-drugs-work-1.docx. Course Hero. Link
-
(6-Chloro-1H-indol-3-yl)methanamine. HortHerb Publisher. Link
-
6-Chloro-1H-indazole AldrichCPR. Sigma-Aldrich. Link
-
6-Chloro-1H-indazole. Chem-Impex. Link
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Link
-
1-(1H-indol-6-yl)methanamine. PubChem. Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]
- 3. 21109-25-1|(1H-Indol-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. PubChemLite - (6-chloro-1h-indol-2-yl)methanamine hydrochloride (C9H9ClN2) [pubchemlite.lcsb.uni.lu]
- 5. 1-(1H-indol-6-yl)methanamine | C9H10N2 | CID 17221101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
- 9. lcms.cz [lcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Methanamine, hydrochloride (1:1) | CH6ClN | CID 11637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. 6-Chloroindole(17422-33-2) 1H NMR [m.chemicalbook.com]
- 16. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. ajchem-b.com [ajchem-b.com]
- 18. researchgate.net [researchgate.net]
- 19. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. horiba.com [horiba.com]
- 21. mdpi.com [mdpi.com]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 23. fishersci.com [fishersci.com]
- 24. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 25. fishersci.com [fishersci.com]
- 26. rroij.com [rroij.com]
